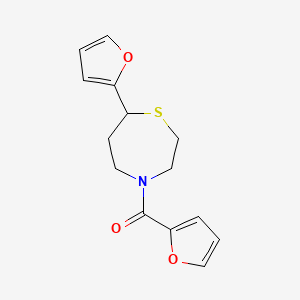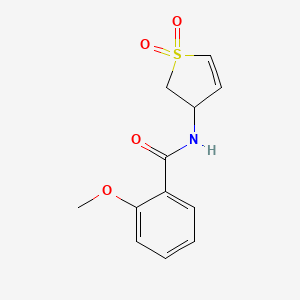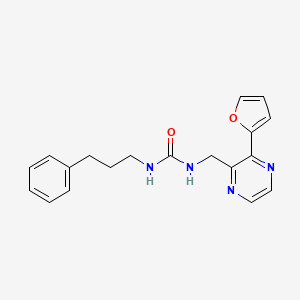
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazin ring, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting with the formation of the furan and pyrazin rings. One common approach is to start with furfural, which undergoes a series of reactions to introduce the pyrazin and phenylpropyl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, which may be useful in various applications.
Scientific Research Applications
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including antimicrobial and antioxidant properties.
Medicine: The compound's potential therapeutic effects are being explored, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and coatings.
Mechanism of Action
The mechanism by which 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action is still under investigation, but it is believed to involve the inhibition of certain signaling pathways and the reduction of oxidative stress.
Comparison with Similar Compounds
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Furfural derivatives: These compounds also contain the furan ring but may have different substituents and functional groups.
Pyrazin derivatives: These compounds feature the pyrazin ring and can vary in their substituents and overall structure.
Phenylpropyl ureas: These compounds share the phenylpropyl group but may have different core structures.
The uniqueness of this compound lies in its combination of the furan, pyrazin, and phenylpropyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(22-10-4-8-15-6-2-1-3-7-15)23-14-16-18(21-12-11-20-16)17-9-5-13-25-17/h1-3,5-7,9,11-13H,4,8,10,14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKDLODHLAZPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
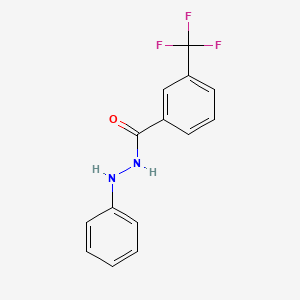
![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912367.png)
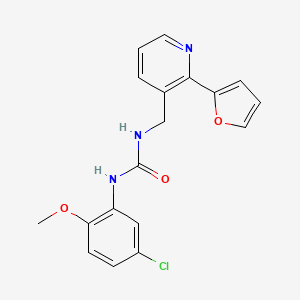
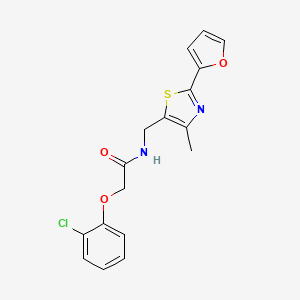
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B2912372.png)
![4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B2912373.png)
![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912375.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2912378.png)

![4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2912381.png)
![(E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2912383.png)
